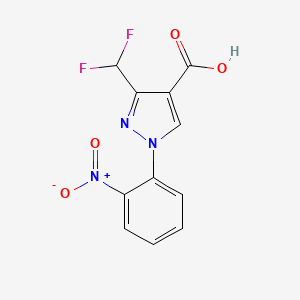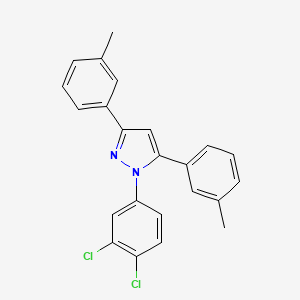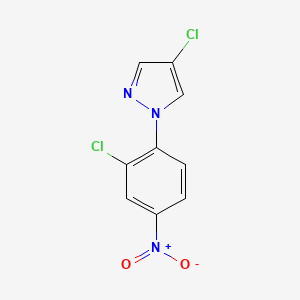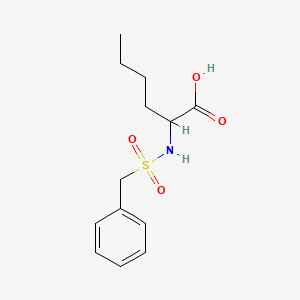![molecular formula C13H17N3O2 B10909758 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
The synthesis of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine typically involves the reaction of octahydropyrrolo[1,2-a]pyrazine with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) and requires stirring for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be displaced in reactions such as the nitro-Mannich reaction, leading to the formation of different derivatives.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents like DMF.
Scientific Research Applications
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The exact mechanism of action of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine can be compared to other pyrrolopyrazine derivatives, which also exhibit a range of biological activities. Similar compounds include:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial, antiviral, and anticancer properties.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds are known for their kinase inhibitory activities and have been explored in drug discovery.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)12-5-3-11(4-6-12)15-9-8-14-7-1-2-13(14)10-15/h3-6,13H,1-2,7-10H2 |
InChI Key |
AZJZYOFVHUGUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10909677.png)
![3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10909680.png)
![1-[2-(Furan-2-yl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B10909685.png)

![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10909698.png)

![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B10909713.png)

![3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10909727.png)

![4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B10909740.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909744.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10909748.png)
![2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]propanehydrazide](/img/structure/B10909755.png)
